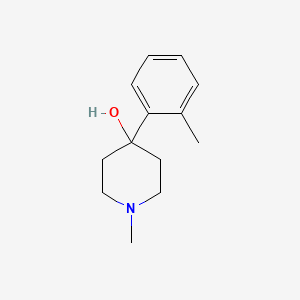

1-Methyl-4-(2-methylphenyl)piperidin-4-ol

Beschreibung

1-Methyl-4-(2-methylphenyl)piperidin-4-ol is a piperidine derivative featuring a hydroxyl group at the 4-position of the piperidine ring, a methyl substituent at the 1-position, and a 2-methylphenyl group attached to the 4-position. This structural motif is common in medicinal chemistry, particularly in compounds targeting enzymes or receptors.

Eigenschaften

IUPAC Name |

1-methyl-4-(2-methylphenyl)piperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-11-5-3-4-6-12(11)13(15)7-9-14(2)10-8-13/h3-6,15H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHZYUUDRPVMFDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2(CCN(CC2)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-Methyl-4-(2-methylphenyl)piperidin-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-piperidone with 2-methylbenzyl chloride in the presence of a base such as sodium hydride. The reaction is typically carried out in an organic solvent like toluene under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-Methyl-4-(2-methylphenyl)piperidin-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups present.

Wissenschaftliche Forschungsanwendungen

1-Methyl-4-(2-methylphenyl)piperidin-4-ol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Methyl-4-(2-methylphenyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound is known to interact with various receptors in the central nervous system, including dopamine and serotonin receptors . These interactions can modulate neurotransmitter release and uptake, leading to potential therapeutic effects in conditions such as depression and anxiety .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Key Piperidin-4-ol Derivatives

Key Comparative Findings

Binding Affinity and Enzyme/Receptor Interactions

- LAS_52160953 exhibits superior binding energy (−8.6 kcal/mol) to TgAPN2 compared to the control compound (−8.52 kcal/mol), attributed to its 3,4,5-trimethylphenoxy group, which enhances hydrophobic interactions with residues like Leu1372 and Arg1366 .

- Dopamine D2 Receptor Ligands (e.g., 4-(4-iodophenyl)-1-((indolyl)methyl)piperidin-4-ol) demonstrate that aromatic systems (e.g., indole) improve D2 selectivity over D3 receptors, whereas benzofuran or benzothiophene substitutions reduce affinity .

Substituent Effects on Bioactivity

- Electron-Withdrawing Groups : The trifluoromethyl group in 1-(4-CF₃Ph)piperidin-4-ol increases electron deficiency, enhancing its utility in chemiluminescence assays with iridium complexes .

- Neurotoxic Derivatives : 2'CH3-MPTP’s 2-methylphenyl group increases MAO-B affinity (Km = 66 µM vs. MPTP’s 114 µM) and dopamine transporter uptake efficiency, explaining its heightened neurotoxicity .

Physicochemical and Functional Implications

- Hydrophobic Substituents : Compounds like KN-2 with naphthyloxypropynyl groups exhibit improved plant growth regulation due to increased lipophilicity, aiding membrane permeability .

- Hydrogen-Bonding Capacity : The hydroxyl group in piperidin-4-ol derivatives is critical for forming stable interactions (e.g., LAS_52160953’s hydrogen bond with Tyr914 at 2.3 Å) .

Biologische Aktivität

1-Methyl-4-(2-methylphenyl)piperidin-4-ol, a piperidine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is characterized by its ability to interact with various biological targets, influencing multiple pathways related to neurological and inflammatory processes.

Chemical Structure

The molecular formula of 1-Methyl-4-(2-methylphenyl)piperidin-4-ol is . Its structural features allow it to engage with specific receptors and enzymes, making it a candidate for therapeutic applications.

1-Methyl-4-(2-methylphenyl)piperidin-4-ol exhibits its biological effects primarily through the following mechanisms:

- Receptor Interaction : The compound acts as an antagonist for certain chemokine receptors such as CCR5, which is significant in preventing HIV-1 entry into cells.

- Enzyme Modulation : It influences enzymes involved in neurotransmitter metabolism, including monoamine oxidase and acetylcholinesterase. This modulation affects neurotransmitter levels, potentially enhancing cognitive functions and mood.

Pharmacological Effects

The compound has been investigated for several pharmacological properties:

- Antiviral Activity : By blocking CCR5 receptors, it has demonstrated effectiveness in preventing viral infections, particularly HIV.

- Neuroprotective Effects : Studies suggest that it may enhance cognitive functions and mood by modulating neurotransmitter systems.

- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation through inhibition of COX enzymes, which are crucial in the inflammatory response .

Case Studies and Research Findings

Several studies have highlighted the biological activities of 1-Methyl-4-(2-methylphenyl)piperidin-4-ol:

- Neuropharmacological Studies : In animal models, this compound has been shown to improve cognitive function at low doses, indicating its potential as a treatment for neurodegenerative disorders.

- Antiviral Efficacy : Research indicates that the compound effectively inhibits HIV replication in vitro by blocking the CCR5 receptor, highlighting its potential use in antiviral therapies .

- Inflammation Models : In vivo studies demonstrated that this compound significantly reduced markers of inflammation in models of arthritis, suggesting its utility in treating inflammatory diseases .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.